
2-Bromo-5-methoxybenzyl bromide
Overview
Description
2-Bromo-5-methoxybenzyl bromide (CAS: 19614-12-1) is a brominated aromatic compound with the molecular formula C₈H₈Br₂O and a molecular weight of 279.96 g/mol . Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃) at the 5-position, a bromine atom at the 2-position, and a bromomethyl (-CH₂Br) group at the benzylic position. This dual bromination (aromatic and aliphatic) makes it a versatile intermediate in organic synthesis, particularly in alkylation reactions. For example, it has been used to prepare quinoline derivatives via nucleophilic substitution under mild conditions (e.g., with anhydrous K₂CO₃ in acetone), achieving yields of 80–85% . Its high reactivity stems from the benzylic bromide, which is highly susceptible to displacement by nucleophiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-methoxybenzyl bromide can be synthesized through several methods. One common approach involves the bromination of 5-methoxybenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxybenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in solvents like ethanol or acetone.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Scientific Research Applications
2-Bromo-5-methoxybenzyl bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural products.
Biology: It is used in the development of bioactive compounds and molecular probes for studying biological processes.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxybenzyl bromide primarily involves its role as an electrophile in nucleophilic substitution reactions. The bromine atom attached to the benzyl group is highly reactive, making it susceptible to attack by nucleophiles. This reactivity allows it to form new carbon-carbon or carbon-heteroatom bonds, facilitating the synthesis of various organic compounds .
Comparison with Similar Compounds
Comparison with Similar Brominated Benzyl Compounds
The following table provides a comparative analysis of 2-bromo-5-methoxybenzyl bromide with structurally related brominated benzyl compounds:
*Assumed structure based on synthesis described in .
Key Differences and Research Findings
Bromine Content and Flame Retardancy: PBBB exhibits superior bromine content (>70%) compared to this compound (57.1%), making it more effective as a flame retardant. The trifluoromethyl group in 2-bromo-5-(trifluoromethyl)benzyl bromide enhances thermal stability (>300°C) but reduces bromine content (50.3%), limiting its use in high-bromine-demand applications .
Reactivity in Alkylation Reactions :
- This compound demonstrates higher reactivity in nucleophilic substitutions compared to 4-methoxybenzyl bromide, likely due to the electron-donating methoxy group at the 5-position, which activates the benzylic bromide .
- In contrast, 2-bromobenzyl bromide (without methoxy groups) requires harsher conditions (e.g., Friedel-Crafts catalysts) for electrophilic aromatic substitutions .
Thermal Stability :
- PBBB and its polymeric derivatives show exceptional thermal stability (>360°C), attributed to the fully brominated aromatic ring, which resists degradation .
- This compound’s stability is inferred to be lower due to the presence of a hydrolytically sensitive methoxy group, though specific data are lacking.
Applications: this compound: Primarily used in synthesizing heterocycles (e.g., quinolinones) and macrocyclic compounds . PBBB and TBXDB: Employed in high-performance flame retardants for engineering thermoplastics (e.g., ABS, HIPS) due to their high bromine content and polymer compatibility . 4-Methoxybenzyl bromide: Favored in pharmaceuticals for introducing benzyl-protecting groups under mild conditions .
Biological Activity
2-Bromo-5-methoxybenzyl bromide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its role as a prolyl hydroxylase inhibitor, applications in drug development, and relevant case studies.
This compound is characterized by its molecular formula and a molecular weight of approximately 303.00 g/mol. Its structure includes a bromine atom and a methoxy group, which contribute to its reactivity and biological interactions.
Prolyl Hydroxylase Inhibition
One of the significant biological activities associated with this compound is its role as an inhibitor of prolyl hydroxylases (PHDs). PHDs are enzymes that regulate the stability of hypoxia-inducible factors (HIFs), which play crucial roles in cellular responses to hypoxia. Inhibition of these enzymes can lead to increased levels of HIFs, thereby enhancing erythropoietin (EPO) production, which is particularly beneficial in treating anemia, especially in patients undergoing chemotherapy or suffering from chronic diseases .
Table 1: Summary of Biological Activities
Antitumor Activity
Research has indicated that compounds related to this compound exhibit significant antitumor properties. For instance, studies on structurally similar compounds demonstrated their ability to interfere with microtubule dynamics, leading to cell cycle arrest in cancer cells. These compounds showed potent cytotoxic effects against various human tumor cell lines, including HeLa and MCF7 cells .
Synthesis and Application in Drug Development
The synthesis of this compound has been optimized for industrial applications, highlighting its utility as an intermediate in drug development processes. For example, it has been utilized in synthesizing other biologically active compounds through click chemistry methods, yielding high product yields .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-bromo-5-methoxybenzyl bromide and its derivatives?
- The compound is synthesized via alkylation or substitution reactions. For example, dimethyl malonate reacts with this compound under palladium catalysis to yield dimethyl 2-(2-bromo-5-methoxybenzyl)malonate (63% yield). Key steps include using anhydrous solvents (e.g., THF) and maintaining reaction temperatures between 0–25°C to minimize side reactions . Advanced routes involve tellurium/lithium exchange for generating benzyllithium intermediates, enabling access to selenium-containing derivatives for radical cyclization .
Q. What spectroscopic techniques are effective for characterizing this compound?
- 1H/13C NMR : Key signals include aromatic protons at δ 7.40 (d, J = 8.8 Hz) and δ 6.66 (dd, J = 8.8, 3.1 Hz), with methoxy groups at δ 3.75 (s) .
- IR Spectroscopy : Peaks at 1734 cm⁻¹ (ester C=O) and 1474 cm⁻¹ (C-Br stretching) confirm functional groups .
- GC-MS : Molecular ion peak at m/z 330 ([M]+•) validates the molecular formula .
Q. What are the primary applications of this compound in organic synthesis?
- It serves as a benzylating agent for malonate esters and a precursor for benzyllithium intermediates in natural product synthesis (e.g., phenolic analogues via radical-mediated cyclization) .
Q. What safety protocols are recommended for handling this compound?
- Use nitrile gloves, lab coats, and eye protection. Ensure ventilation to avoid vapor inhalation. In case of skin contact, rinse with water for 15 minutes . Store in sealed containers under dry conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing dimethyl 2-(2-bromo-5-methoxybenzyl)malonate?
- Catalyst Loading : Palladium(0) catalysts at 5 mol% improve yield.
- Solvent Choice : Anhydrous THF minimizes side reactions (e.g., ester hydrolysis).
- Temperature Control : Gradual warming from 0°C to room temperature prevents exothermic decomposition .
Q. How should researchers resolve discrepancies in NMR data for derivatives of this compound?
- Compare coupling constants (e.g., J = 7.8 Hz for benzylic protons) and integration ratios to identify impurities. For example, residual solvents (e.g., CDCl3 at δ 7.26) may overlap with aromatic signals; use deuterated DMSO for clearer resolution .
Q. What strategies mitigate side reactions during alkylation of malonate esters with this compound?
- Stoichiometry : Use 1.2 equivalents of malonate to ensure complete benzylation.
- Additives : Add molecular sieves (3Å) to scavenge moisture, reducing hydrolysis of the bromide .
Q. How does the electronic environment of this compound influence radical cyclization reactions?
- The methoxy group donates electron density via resonance, stabilizing radical intermediates during intramolecular homolytic substitution. Bromine’s inductive effect directs radical formation to the benzylic position, enabling regioselective cyclization .
Q. Can computational methods predict the reactivity of this compound in novel pathways?
- Density Functional Theory (DFT) calculations model transition states for substitution reactions, predicting activation barriers. For example, the energy barrier for tellurium exchange in benzyllithium generation is ~25 kcal/mol .
Q. How do storage conditions impact the stability of this compound?
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURVUTUZSUEIGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393317 | |
Record name | 2-Bromo-5-methoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19614-12-1 | |
Record name | 2-Bromo-5-methoxybenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19614-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-methoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-5-METHOXYBENZYL BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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